(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base structure azepan-2-one represents a seven-membered saturated ring containing one nitrogen atom and one ketone functional group at position 2, formally classified as a lactam. The complete International Union of Pure and Applied Chemistry name is designated as (3S)-3-amino-1-ethyl-2-azepanone hydrochloride, which precisely defines the stereochemical configuration and substitution pattern.

Alternative nomenclature systems provide additional insight into the structural identity of this compound. The Chemical Abstracts Service employs the name (S)-3-Amino-1-ethyl-2-azepanone hydrochloride, maintaining consistency with the International Union of Pure and Applied Chemistry system while emphasizing the stereochemical designation. The molecular descriptor MFCD11501307 serves as a unique identifier within chemical databases, facilitating accurate compound identification across various research platforms. The InChI (International Chemical Identifier) representation provides a standardized string format: InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1, which encodes the complete structural information including stereochemistry.

The systematic approach to naming this compound reflects the hierarchical structure of the azepane ring system. The numbering convention begins with the nitrogen atom as position 1, followed by the carbonyl carbon at position 2, and continues around the seven-membered ring. This numbering system allows for precise identification of substituent positions, with the amino group located at position 3 and the ethyl group attached to the ring nitrogen at position 1. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center, determined according to Cahn-Ingold-Prelog priority rules.

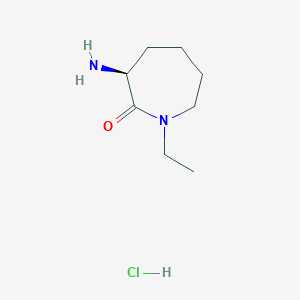

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-ethylazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRRIRLCAULUEB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@@H](C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679197 | |

| Record name | (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-30-9 | |

| Record name | (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Protection

- Starting Material: Compound I (a precursor azepanone derivative)

- Reaction: Esterification with methanol in the presence of concentrated sulfuric acid at reflux (44–46 °C) for 1.5–2.5 hours.

- Conditions: Molar ratio compound I : methanol : H2SO4 = 1 : 10 : 1; reflux temperature ~45 °C.

- Outcome: Formation of an ester intermediate.

Following esterification, the product is reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane at low temperature (-2 to 1 °C) with sodium carbonate as base, stirred for 1.5–2.5 hours to introduce a benzyloxycarbonyl protecting group.

Sulfonylation

- Compound III is treated with p-toluenesulfonyl chloride (TsCl) at 0 °C to room temperature to afford sulfonylated Compound IV.

- This step prepares the molecule for subsequent cyclization.

Cyclization

- Compound IV undergoes intramolecular cyclization under mild conditions to form Compound V, a key azepanone ring structure.

- Reaction times and temperatures are controlled to maintain stereochemical integrity.

Deprotection and Hydrochloride Formation

- The benzyloxycarbonyl group is removed from Compound V via hydrogenolysis or acid-catalyzed methods.

- The free amine is then converted to the hydrochloride salt, yielding (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL with enantiomeric excess (e.e.) values greater than 99%.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, H2SO4 (conc.) reflux | 44–46 | 1.5–2.5 | High | Reflux; TLC monitoring |

| Protection (Cbz group) | Benzyl chloroformate, Na2CO3, DCM, water | -2 to 1 | 1.5–2.5 | High | Low temperature to avoid racemization |

| Reduction | Mild reducing agent (not specified) | Room temp | Variable | High | Preserves stereochemistry |

| Sulfonylation | p-Toluenesulfonyl chloride | 0 to RT | ~12 | High | Monitored by TLC |

| Cyclization | Mild conditions (solvent and base not specified) | Room temp | Variable | High | Intramolecular ring closure |

| Deprotection & HCl salt | Hydrogenolysis or acid treatment | Room temp | Variable | ~95 | Final product with >99% e.e. |

Research Findings and Advantages

- High Stereoselectivity: The method ensures minimal racemization by conducting reactions at low or room temperatures and avoiding harsh conditions.

- Economic and Practical: Uses common, inexpensive reagents such as methanol, dichloromethane, and ammonium hydroxide.

- Simple Post-Processing: Products can be purified effectively by recrystallization, enhancing yield and purity.

- Mild Conditions: Each step is performed under mild conditions, protecting the spatial configuration of the chiral center.

- High Overall Yield: The sequential steps yield the target compound efficiently, suitable for scale-up.

Comparative Notes on Alternative Methods

While other synthetic approaches exist for related unnatural amino acids and azepanone derivatives involving Michael additions and chiral bicyclic intermediates, these often require specialized reagents (e.g., lithium hexamethyldisilazide, chiral serine derivatives) and low-temperature handling (-78 °C), which may be less practical for large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Esterification | Methanol, Reflux (44-46°C) | High |

| 2 | Reduction | Organic solvent | High |

| 3 | Cyclization | Room temperature | High |

Biological Activities

Research indicates that (S)-3-aminoazepan-2-one HCl exhibits significant biological activities, including potential as an inhibitor for various enzymes and receptors. Its structure allows it to interact with biological targets effectively.

Case Study: PRMT5 Inhibition

A study investigated small-molecule inhibitors of the PRMT5-substrate adaptor complex, where (S)-3-aminoazepan-2-one HCl was explored as a lead compound due to its ability to bind effectively to the target site. The compound demonstrated promising IC50 values, indicating its potential as a therapeutic agent in cancer treatment .

Potential Therapeutic Uses

The compound's applications extend into several therapeutic areas:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, (S)-3-aminoazepan-2-one HCl may have implications in treating conditions such as anxiety and depression.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections, suggesting that (S)-3-aminoazepan-2-one HCl could be explored for developing new antibiotics .

Table 2: Potential Therapeutic Areas

| Therapeutic Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitters | Preliminary |

| Antimicrobial Activity | Inhibition of bacterial growth | Moderate |

| Cancer Treatment | Inhibition of PRMT5 | Strong |

Mechanism of Action

The mechanism of action of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and therapeutic analogs, leveraging pharmacological data from the evidence and structural insights:

Table 1: Structural and Pharmacological Comparison

Key Findings:

Its lactam group may enhance metabolic stability compared to esters (e.g., benazepril) . The ethyl and amino substituents may confer unique solubility and bioavailability profiles relative to other azepane derivatives.

Pharmacological Efficacy: Palonosetron HCl demonstrated superior PONV prevention (72-hr complete response rate: 78%) compared to ondansetron (62%) and granisetron (65%) in gynecological surgery patients, attributed to its longer half-life (40 hrs) and high-affinity 5-HT₃ receptor binding . this compound’s hypothetical antiemetic activity would require evaluation against these benchmarks.

Safety Profiles: Palonosetron and ondansetron showed comparable side effect rates (headache: 12–15%; constipation: 5–8%), while granisetron was associated with transient hypertension (10% incidence) . The azepanone scaffold’s impact on off-target effects (e.g., CNS penetration) remains speculative without direct data.

Biological Activity

(S)-3-Amino-1-ethyl-azepan-2-one hydrochloride is a chiral amine compound with significant implications in medicinal chemistry and biological research. Its molecular formula is C8H17ClN2O, with a molecular weight of 192.68 g/mol. This compound is characterized by a seven-membered cyclic structure that includes one nitrogen atom, and it has been recognized for its potential applications in drug development, particularly as a precursor for various bioactive compounds.

(S)-3-Amino-1-ethyl-azepan-2-one HCL exhibits unique chemical properties due to its specific substitution pattern. This influences its reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 192.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar solvents |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may inhibit enzyme activity, thereby affecting numerous biochemical pathways essential for cellular function.

Biological Activities

Research indicates that this compound has shown potential in various biological contexts:

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems and may exhibit properties that influence mood and cognition.

- Enzyme Inhibition : It has been utilized in studies examining its role as an inhibitor of specific enzymes, which can be crucial for therapeutic applications.

- Antimicrobial Properties : The compound's derivatives are noted for their antibacterial activities, particularly as intermediates in the synthesis of fluoroquinolone antibiotics.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Neuropharmacological Effects

A study published in MDPI indicated that this compound could modulate neurotransmitter release, suggesting potential applications in treating mood disorders. The research highlighted the compound's ability to interact with serotonin receptors, which are critical targets in pharmacotherapy for depression.

Study 2: Enzyme Inhibition

In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity at low micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Study 3: Antimicrobial Activity

Research focusing on the synthesis of derivatives from this compound revealed promising antibacterial properties. Compounds derived from this precursor exhibited significant activity against various bacterial strains, underscoring its relevance in developing new antibiotics.

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of (S)-3-amino-1-ethyl-azepan-2-one HCl?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the azepanone ring structure, ethyl group position, and stereochemistry (S-configuration). Compare peaks with reference spectra of similar azepanone derivatives .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and retention time using pharmacopeial-grade columns (e.g., C18) with mobile phases optimized for polar amines. Cross-validate with mass spectrometry (MS) for molecular ion confirmation .

- X-ray Crystallography : For absolute stereochemical confirmation, crystallize the compound and analyze diffraction patterns to resolve the (S)-configuration .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability studies should follow pharmacopeial guidelines:

- Storage Conditions : Store in a refrigerator (2–8°C) in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic reactions .

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 6 months. Monitor degradation products via HPLC and quantify using validated calibration curves.

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9) to identify conditions that minimize decomposition during experimental workflows .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in experimental design or compound handling:

- Batch-to-Batch Consistency : Compare impurity profiles (e.g., enantiomeric purity) using chiral HPLC. Even minor impurities (e.g., R-enantiomer) can alter receptor binding .

- Receptor Assay Conditions : Standardize in vitro assays (e.g., buffer composition, temperature) to control for confounding variables. For example, calcium flux assays may require Mg/Ca balance to avoid false negatives .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like dosage or animal model variability .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use a tiered approach:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (e.g., N-dealkylation, ring oxidation) via LC-MS/MS .

- Isotope-Labeling : Synthesize C or C-labeled analogs to track metabolic fate in urine/bile using scintillation counting .

- In Silico Prediction : Apply software like Meteor or ADMET Predictor to simulate CYP450 interactions and prioritize high-risk metabolites for empirical validation .

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects in neurological assays?

- Methodological Answer : Mitigate off-target effects through rigorous controls:

- Selective Receptor Panels : Screen against GPCR, ion channel, and kinase panels (e.g., Eurofins Cerep) to identify promiscuous binding.

- Positive/Negative Controls : Include reference compounds (e.g., NMDA antagonists for azepanone analogs) to contextualize activity .

- Toxicogenomics : Use RNA-seq or proteomics in cell lines to detect pathways altered by high-dose exposure (e.g., oxidative stress markers) .

Data Contradiction Analysis

Q. What methodologies are recommended for resolving discrepancies in the enantiomeric purity of synthesized batches?

- Methodological Answer : Discrepancies may stem from synthesis or analysis errors:

- Chiral Chromatography : Re-analyze batches using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Compare retention times to pure (S)- and (R)-standards .

- Circular Dichroism (CD) : Confirm enantiomeric excess via CD spectra peaks correlating with the (S)-configuration.

- Process Audits : Review synthetic steps (e.g., chiral catalyst efficiency in asymmetric synthesis) and storage logs to isolate contamination sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.